molecular formula C15H9NO B14009642 Benzofuro[2,3-g]isoquinoline CAS No. 23985-77-5

Benzofuro[2,3-g]isoquinoline

Cat. No.: B14009642
CAS No.: 23985-77-5
M. Wt: 219.24 g/mol
InChI Key: HWKSPPWEMLSRBD-UHFFFAOYSA-N
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Description

Benzofuro[2,3-g]isoquinoline is a heterocyclic compound that consists of a fused benzofuran and isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzofuro[2,3-g]isoquinoline typically involves the reaction of arynes with substituted 1,2,4-triazines. One efficient method includes the reaction of arynes generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . This method yields the target compound in high yields (76-80%) and involves the use of advanced spectroscopic techniques for structural confirmation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes involving arynes and triazines can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzofuro[2,3-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzofuran and isoquinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Benzofuro[2,3-g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For instance, its antileukemia activity is attributed to its ability to induce apoptosis in leukemia cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    Isoquinoline: A simpler structure with a fused benzene and pyridine ring.

    Benzofuran: Contains a fused benzene and furan ring.

    Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.

Uniqueness: Benzofuro[2,3-g]isoquinoline is unique due to its fused benzofuran and isoquinoline rings, which confer distinct chemical and biological properties

Properties

CAS No.

23985-77-5

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

[1]benzofuro[2,3-g]isoquinoline

InChI

InChI=1S/C15H9NO/c1-2-4-14-12(3-1)13-7-11-9-16-6-5-10(11)8-15(13)17-14/h1-9H

InChI Key

HWKSPPWEMLSRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C4C=CN=CC4=C3

Origin of Product

United States

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